molecular formula C16H16F2N6 B12224632 2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B12224632
M. Wt: 330.34 g/mol
InChI Key: YOOGNONCIXCZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a piperazine moiety, which is further functionalized with a difluoromethyl group and a nitrile group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methylpyrimidine and difluoromethyl-containing reagents.

    Piperazine Substitution: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with piperazine under controlled conditions.

    Pyridine Ring Functionalization:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridine or pyrimidine rings.

    Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids or amides.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Biological Research: Researchers investigate the compound’s effects on various biological systems, including its interactions with enzymes, receptors, and other biomolecules.

    Industrial Applications: The compound’s chemical properties make it useful in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of 2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile can be compared with other similar compounds, such as:

    2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile: This compound has a similar structure but features a pyrimidine ring instead of a pyridine ring.

    2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile: This compound includes a pyrano ring fused to the pyridine ring, adding complexity to its structure.

Properties

Molecular Formula

C16H16F2N6

Molecular Weight

330.34 g/mol

IUPAC Name

2-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C16H16F2N6/c1-11-21-13(16(17)18)9-15(22-11)24-6-4-23(5-7-24)14-8-12(10-19)2-3-20-14/h2-3,8-9,16H,4-7H2,1H3

InChI Key

YOOGNONCIXCZFL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC(=C3)C#N)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.